![molecular formula C48H67ClO7 B14455505 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene CAS No. 68928-91-6](/img/structure/B14455505.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid is a complex polymeric compound. This compound is synthesized through the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-, chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol], and 2-methyl-2-propenoic acid. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves several steps:
Polymerization of 9,12-Octadecadienoic acid (9Z,12Z)-: This step involves the polymerization of 9,12-Octadecadienoic acid (9Z,12Z)- with (chloromethyl)oxirane under specific conditions to form a pre-polymer.
Incorporation of Ethenylbenzene: Ethenylbenzene is then added to the pre-polymer, and the mixture is subjected to polymerization conditions.
Addition of 4,4’-(1-methylethylidene)bis[phenol]: This compound is added to the reaction mixture, and the polymerization process continues.
Incorporation of 2-methyl-2-propenoic acid: Finally, 2-methyl-2-propenoic acid is added to the polymer mixture, and the polymerization process is completed.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and quality of the polymer.
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
科学研究应用
This polymer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer is used in the development of biomaterials for medical applications.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, leading to changes in their chemical and physical properties. The specific molecular targets and pathways involved depend on the application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
Linoleic acid: A similar compound with two double bonds located at positions 9 and 12.
Linolelaidic acid: Another similar compound with double bonds at positions 9 and 12 but in a different configuration.
Rumenic acid: A compound with double bonds at positions 9 and 11.
Uniqueness
The uniqueness of 9,12-Octadecadienoic acid (9Z,12Z)-, polymer with (chloromethyl)oxirane, ethenylbenzene, 4,4’-(1-methylethylidene)bis[phenol] and 2-methyl-2-propenoic acid lies in its complex structure and the combination of monomers used in its synthesis. This unique combination imparts specific chemical and physical properties to the polymer, making it suitable for a wide range of applications.
属性
CAS 编号 |
68928-91-6 |
|---|---|
分子式 |
C48H67ClO7 |
分子量 |
791.5 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene |
InChI |
InChI=1S/C18H32O2.C15H16O2.C8H8.C4H6O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;4-1-3-2-5-3/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-10,16-17H,1-2H3;2-7H,1H2;1H2,2H3,(H,5,6);3H,1-2H2 |
InChI 键 |
LCHATHMEXKAZMN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CC(=C)C(=O)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1.C1C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





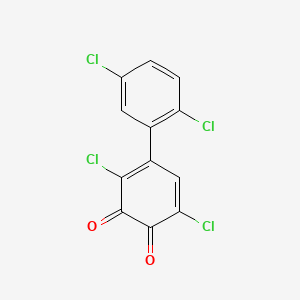

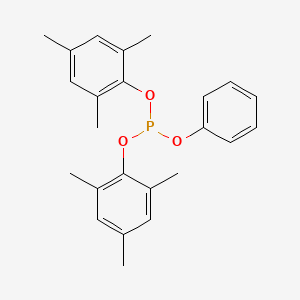
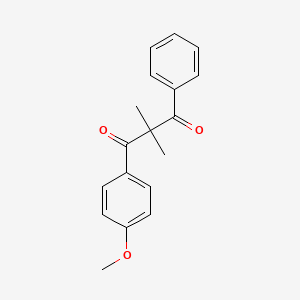

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

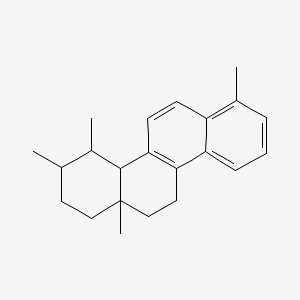
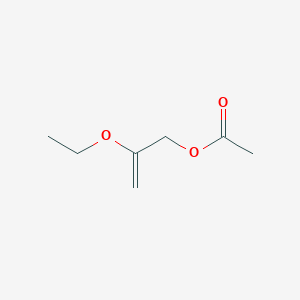

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
